molecular formula C8H10N4O2 B1448369 5-(1,5-dimethyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione CAS No. 1517549-87-9

5-(1,5-dimethyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione

Cat. No.: B1448369
CAS No.: 1517549-87-9
M. Wt: 194.19 g/mol
InChI Key: MAMKDDJKXZRTPY-UHFFFAOYSA-N
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Description

5-(1,5-dimethyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione, also known as 5-DMPI, is a heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. It has been utilized in the synthesis of several compounds, including polymers and drugs, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthetic Routes and Biological Activities

5-(1,5-dimethyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione and related derivatives have been synthesized through efficient protocols, demonstrating significant biological activities. The compounds showcase promising antimicrobial, anti-inflammatory, and analgesic properties. The synthetic routes of pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines, derivatives closely related to this compound, have been elucidated, and these compounds show adequate inhibitory efficiency against both gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016).

Structural Characterization and Antioxidant Evaluation

The compound 5-(2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono)-2,2-dimethyl-1,3-dioxane-4,6-dione, closely related to this compound, has been synthesized and characterized. Structural studies via various spectral methods have been conducted, and its antioxidant properties have been explored, revealing that the ligand has a better free radical scavenging effect compared to its complexes (Kumar, Biju, & Sadasivan, 2018).

Synthesis and Antioxidant Properties of Derivatives

Several derivatives, including pyrazolopyridine derivatives closely related to this compound, have been synthesized and evaluated for their antioxidant properties. These compounds have demonstrated the ability to protect DNA from damage induced by various agents (Gouda, 2012).

Synthesis of Novel Derivatives and Potential Anticancer Activity

New derivatives bearing imidazolidine-2,4-dione have been synthesized and are expected to exhibit anticancer activity due to their chemical structure, particularly the presence of the quinioxaline ring, a common motif in compounds of medicinal interest (Keshavarzian, Bekhradnia, Moghadam, & Akhavan, 2018).

Properties

IUPAC Name

5-(1,5-dimethylpyrazol-4-yl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-4-5(3-9-12(4)2)6-7(13)11-8(14)10-6/h3,6H,1-2H3,(H2,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMKDDJKXZRTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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